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Compound of Interest

Compound Name: AZ6102

Cat. No.: B605734

An In-depth Analysis of the Potent and Selective Tankyrase Inhibitor AZ6102 in Preclinical
Oncology Models

Introduction

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and
Tankyrase-2 (TNKS2), enzymes that play a crucial role in the Wnt/p-catenin signaling pathway.
[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly
colorectal cancer, making it a compelling target for therapeutic intervention. AZ6102 emerged
from a medicinal chemistry effort to develop a tankyrase inhibitor with suitable properties for in
vivo pharmacological testing. This technical guide provides a comprehensive overview of the
preclinical data on AZ6102, focusing on its mechanism of action, in vitro and in vivo activity,
and pharmacokinetic profile, with detailed experimental protocols for key studies.

Core Data Summary
Table 1: In Vitro Activity of AZ6102
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Target/Cell

Assay Type Li Parameter Value Reference
ine
Enzymatic Assay  TNKS1 ICso0 3nM [2]
Enzymatic Assay = TNKS2 ICso0 1nM [2]
Cell-Based Wnt
DLD-1 ICso 5nM [3]
Pathway Assay
Cell Proliferation
COLO320DM Glso ~40 nM [1][3]
Assay
. . No anti-
Cell Proliferation HCT-116 (B- o ) )
] Activity proliferative [1][3]
Assay catenin mutant) o
activity
No anti-
Cell Proliferation MDA-MB-436 o ) )
Activity proliferative [11[3]
Assay (BRCA mutant) o
activity

Table 2: In Vitro Selectivity of AZ6102 against PARP
Eamily Enzymes

Enzyme ICso0 Reference
PARP1 2.0 uM 2]
PARP2 0.5 puM 2]
PARP6 >3 pM [2]

Table 3: Preclinical Pharmacokinetics of AZ6102
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Species Dose Parameter Value Reference
25 mg/kg )

Mouse ] Half-life (t1/2) 4 hours [3]
(intravenous)
25 mg/kg )

Mouse ) Clearance (CL) 24 mL/min/kg [3]
(intravenous)

Mouse Not specified Bioavailability 12% [3]

Rat Not specified Bioavailability 18% [3]

Table 4: In Vivo Tolerability of AZ6102 in Mice

Dosing Schedule Tolerated Dose Reference
Daily (intravenous) up to 15 mg/kg [1][4]
Twice a week (intravenous) 120 mg/kg [1114]

Mechanism of Action: Wnt Pathway Inhibition

AZ6102 exerts its anti-cancer effects by inhibiting the enzymatic activity of TNKS1 and TNKS2.
These enzymes are key components of the Wnt/B-catenin signaling pathway. In cancer cells
with a hyperactive Wnt pathway, TNKS1/2 mark Axin, a central component of the -catenin
destruction complex, for proteasomal degradation. By inhibiting TNKS1/2, AZ6102 stabilizes
AXxin levels, leading to the enhanced degradation of 3-catenin. This prevents (-catenin's
translocation to the nucleus and subsequent transcription of Wnt target genes that drive cell
proliferation.[1][3] Preclinical studies have demonstrated that in the COLO320DM colorectal
cancer cell line, AZ6102 treatment leads to the stabilization of Axin2 protein and modulates
Whnt target genes in a dose- and time-dependent manner, both in vitro and in vivo.[1][3]

Caption: Simplified Wnt/p-catenin signaling pathway and the mechanism of action of AZ6102.

Experimental Protocols
TNKS1 Enzymatic Assay

This assay quantifies the inhibition of Tankyrase-1 auto-poly(ADP-ribosyl)ation (auto-
PARsylation).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25815142/
https://pubmed.ncbi.nlm.nih.gov/25815142/
https://pubmed.ncbi.nlm.nih.gov/25815142/
https://pubmed.ncbi.nlm.nih.gov/25815142/
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://figshare.com/collections/Pyrimidinone_Nicotinamide_Mimetics_as_Selective_Tankyrase_and_Wnt_Pathway_Inhibitors_Suitable_for_in_Vivo_Pharmacology/2264266
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/az6102.html
https://figshare.com/collections/Pyrimidinone_Nicotinamide_Mimetics_as_Selective_Tankyrase_and_Wnt_Pathway_Inhibitors_Suitable_for_in_Vivo_Pharmacology/2264266
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/az6102.html
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://figshare.com/collections/Pyrimidinone_Nicotinamide_Mimetics_as_Selective_Tankyrase_and_Wnt_Pathway_Inhibitors_Suitable_for_in_Vivo_Pharmacology/2264266
https://pubmed.ncbi.nlm.nih.gov/25815142/
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://figshare.com/collections/Pyrimidinone_Nicotinamide_Mimetics_as_Selective_Tankyrase_and_Wnt_Pathway_Inhibitors_Suitable_for_in_Vivo_Pharmacology/2264266
https://pubmed.ncbi.nlm.nih.gov/25815142/
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ Reagents:

o

Tankyrase-1 protein (0.11 puM)

o Nicotinamide adenine dinucleotide (NAD*) mix: 3 uM total NAD™, consisting of 2.12 uM
3H-NAD™ (specific radioactivity of 1690 Ci/mol) and 0.88 uM biotin-NAD+.

o Assay Buffer (pH 7.5): 60 mM Tris, 1 mM DTT, 0.01% (v/v) Tween-20®, 2.5 mM MgClz, 0.3
mg/mL BSA.

o AZ6102: 10 mM stock solution in DMSO, serially diluted.
» Procedure:
o Aliquots of the serially diluted AZ6102 in DMSO are transferred to a 384-well assay plate.
o Tankyrase-1 protein solution is added to each well and mixed.
o The enzymatic reaction is initiated by the addition of the NAD* mix.
o The reaction is incubated at room temperature.

o The amount of 3H-ADP-ribose incorporated onto the biotinylated Tankyrase-1 is quantified
using a scintillation proximity assay (SPA).

o ICso values are calculated from the dose-response curves.[2]

DLD-1 TCF/LEF Reporter Assay

This cell-based assay measures the activity of the Wnt/p-catenin signaling pathway.

e Cell Line: DLD-1 human colorectal adenocarcinoma cells, which have a mutation in the APC
gene leading to constitutive Wnt pathway activation.

e Reagents:
o DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct.

o Cell culture medium (e.g., RPMI-1640 with 10% FBS).
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o AZ6102: Serially diluted in DMSO.

o Luciferase assay reagent.

e Procedure:

o

DLD-1 reporter cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of AZ6102 or vehicle control (DMSO).

[¢]

[¢]

After a 24-hour incubation period, the cells are lysed.

[e]

The luciferase activity is measured using a luminometer.

o

ICso0 values are determined from the dose-response curves.

COLO320DM Cell Proliferation Assay

This assay determines the effect of AZ6102 on the proliferation of the COLO320DM colorectal
cancer cell line, which is sensitive to Wnt pathway inhibition.

e Cell Line: COLO320DM human colorectal adenocarcinoma cells.
e Reagents:

COLO320DM cells.

[¢]

[e]

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

o

AZ6102: Serially diluted in DMSO.

[¢]

Cell proliferation reagent (e.g., CellTiter-Glo®).
e Procedure:
o COLO320DM cells are seeded in 96-well plates.

o The cells are treated with a range of concentrations of AZ6102 or vehicle control.
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o The plates are incubated for a defined period (e.g., 72 hours).

o The cell viability is assessed by adding a cell proliferation reagent that measures ATP
levels.

o Luminescence is read on a plate reader.

o The Glso (concentration for 50% growth inhibition) is calculated from the dose-response
curves.[1][3]

Western Blot Analysis for Axin2 Stabilization

This experiment visualizes the effect of AZ6102 on the protein levels of Axin2.
e Cell Line: DLD-1 or COLO320DM cells.
e Reagents:

o AZ6102.

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

o Primary antibodies: anti-Axin2, anti-TNKS1, anti-TNKS2, and a loading control (e.g., anti-
-actin or anti-GAPDH).

o HRP-conjugated secondary antibodies.
o Chemiluminescent substrate.

e Procedure:

o

Cells are treated with AZ6102 at various concentrations and for different time points.

[¢]

The cells are harvested and lysed.

[¢]

Protein concentration in the lysates is determined using a BCA assay.

[e]

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.
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o The membrane is blocked and then incubated with the primary antibodies overnight at
4°C.

o After washing, the membrane is incubated with the appropriate HRP-conjugated
secondary antibodies.

o The protein bands are visualized using a chemiluminescent substrate and an imaging
system.[3]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25815142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Compound Library

TNKS1/2 Enzymatic Assay
(Biochemical Screen)

Whnt Pathway Reporter Assay
(Cell-Based Screen)

Active Compounds

Cell Proliferation Assay
(e.g., COLO320DM)

Target Engagement Assay
(Western Blot for Axin2)

Pharmacokinetic Studies
(Mouse, Rat)

In Vivo Efficacy Studies
(Xenograft Models)

Lead Candidate
(AZ6102)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605734?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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